2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
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Overview
Description
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to an octahydrocyclopenta[b]pyrrol ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the reaction of octahydrocyclopenta[b]pyrrole with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the chloro group.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The octahydrocyclopenta[b]pyrrol ring system provides structural stability and can interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one: Similar structure but with a propanone moiety instead of ethanone.
2-Chloro-1-(1H-pyrrol-1-yl)ethan-1-one: Contains a pyrrole ring instead of the octahydrocyclopenta[b]pyrrol ring.
Uniqueness
2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H14ClNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2 |
InChI Key |
UMLGEFXPDXCWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)C(=O)CCl |
Origin of Product |
United States |
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